Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate
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Overview
Description
Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate typically involves the esterification of 3-amino benzoic acid with methyl 2-(1,1-dioxothiolan-3-yl)acetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, potentially modifying their function. The benzoate ester can also participate in ester hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- Methyl 3-aminobenzoate
- Methyl 3-(acetylamino)benzoate
Uniqueness
Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate is unique due to the presence of both the thiolane ring and the benzoate ester in a single molecule. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-14(17)11-3-2-4-12(8-11)15-13(16)7-10-5-6-21(18,19)9-10/h2-4,8,10H,5-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJSDWVEQISZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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